Formyl radical

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

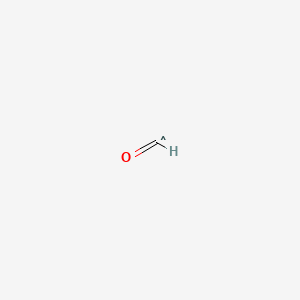

Oxomethyl is an organic radical derived from formaldehyde. It derives from a formaldehyde.

Aplicaciones Científicas De Investigación

Organic Synthesis

Radical Formylation for Aldehyde Synthesis

Recent studies have highlighted the potential of formyl radicals in organic synthesis, particularly in the selective formation of aldehydes. The generation of formyl radicals from α-chloro N-methoxyphthalimides has been reported as a novel method for synthesizing aldehydes through radical hydroformylation. This reaction occurs under mild photoredox conditions, allowing for high chemoselectivity and regioselectivity when applied to various substrates, including acrylates and vinyl ketones .

Table 1: Summary of Aldehyde Synthesis via this compound Generation

| Substrate Type | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Acrylates | Mild photoredox | 85 | High |

| Acrylamides | Mild photoredox | 90 | Very High |

| Vinyl Ketones | Mild photoredox | 88 | Excellent |

| Complex Steroids | Mild photoredox | 80 | High |

Astrophysical Relevance

Detection in Interstellar Medium

Formyl radicals have been identified as significant components of the interstellar medium (ISM). Their formation is linked to radical recombination processes that lead to complex organic molecules. Research utilizing cryogenic matrix techniques has provided insights into the dimerization reactions of formyl radicals, revealing their role in synthesizing compounds like glyceraldehyde under controlled conditions .

Case Study: Dimerization of Formyl Radicals

In a study involving the dimerization of formyl radicals, researchers monitored the chemical composition changes using infrared spectroscopy and mass spectrometry. The results indicated that while direct glyoxal formation was not observed, other products such as formaldehyde and carbon monoxide were generated through radical recombination mechanisms .

Environmental Chemistry

Role in Atmospheric Reactions

Formyl radicals play a crucial role in atmospheric chemistry, particularly in the oxidation processes of hydrocarbons. They are intermediates in the photo-oxidation of compounds like formamide, leading to the formation of isocyanic acid when they react with oxygen . This pathway is significant for understanding pollutant degradation and the formation of secondary organic aerosols.

Detection Techniques

EPR Spectroscopy and Mass Spectrometry

The detection of formyl radicals has been achieved through advanced techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and mass spectrometry. A notable study successfully identified formyl radicals generated from formaldehyde using UV photolysis in an anoxic environment, demonstrating the feasibility of these methods for studying radical species at ambient temperatures .

Table 2: Detection Methods for Formyl Radicals

| Method | Principle | Sensitivity |

|---|---|---|

| EPR Spectroscopy | Detection of unpaired electrons | High |

| Mass Spectrometry | Measurement of molecular mass and fragments | Very High |

Análisis De Reacciones Químicas

Generation of Formyl Radical

Formyl radicals can be generated through several methods:

-

Photolysis of Formaldehyde : Under UV light, formaldehyde can dissociate to produce formyl radicals.

-

Reactions with Hydrocarbons : Formyl radicals are often produced during the combustion of hydrocarbons, where they serve as intermediates leading to the formation of other products.

-

Chemical Synthesis : Recent studies have demonstrated the generation of formyl radicals from α-chloro N-methoxyphthalimides through mild photoredox conditions, allowing for selective aldehyde synthesis via radical formylation .

3.1. Self-Reaction

The self-reaction of formyl radicals is significant due to its implications in atmospheric chemistry and combustion:

-

Reaction Pathways : The self-reaction can lead to various products, including carbon monoxide (CO) and formaldehyde (H₂CO). The primary pathways are:

3.2. Reactions with Other Radicals

Formyl radicals readily react with other radical species, leading to diverse products:

-

Reaction with Hydroxyl Radicals (·OH) : The reaction between formyl radicals and hydroxyl radicals can produce formic acid (HCOOH) and water (H₂O). This process is rapid and occurs under ambient conditions .

-

Reaction with Atomic Hydrogen (H) : The addition of atomic hydrogen to formyl radicals primarily leads to the formation of methylene (·CH₂) and CO . The abstraction mechanism here is dominant, indicating that hydrogen abstraction is a key pathway in the reactivity of formyl radicals.

3.3. Reactions with Ozone (O₃)

The interaction between formyl radicals and ozone has been studied extensively:

-

Mechanisms : Two main pathways have been identified:

3.4. Combustion Reactions

Formyl radicals play a critical role in combustion processes:

-

Precursor to Hydroxyl Radicals : In hydrocarbon combustion, formyl radicals are precursors to hydroxyl radicals, which further react with other atmospheric species leading to the formation of secondary pollutants such as aerosols and acid rain .

Kinetic Studies

Kinetic studies on this compound reactions provide valuable insights into their reactivity:

-

Rate Constants : Experimental measurements have established rate constants for various reactions involving formyl radicals. For instance, the reaction of HCO with ethylene oxide was found to have a rate constant of 2.1×10−10 cm3 molecule−1s−1 .

-

Temperature Dependence : The kinetics of these reactions vary significantly with temperature and pressure, influencing product distribution during combustion processes.

| Reaction Type | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

|---|---|---|

| HCO + O → HO₂ + CO | 5.7±1.2×10−12 | Ambient |

| HCO + ·OH → HCOOH + H₂O | Not specified | Ambient |

| Self-reaction of HCO | Dependent on pressure | Variable |

Propiedades

Número CAS |

2597-44-6 |

|---|---|

Fórmula molecular |

CHO |

Peso molecular |

29.018 g/mol |

InChI |

InChI=1S/CHO/c1-2/h1H |

Clave InChI |

CFHIDWOYWUOIHU-UHFFFAOYSA-N |

SMILES |

[CH]=O |

SMILES canónico |

[CH]=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.